molecular formula C12H6N2O2 B14371121 Pyrido[2,3-g]quinoline-5,10-dione CAS No. 91652-10-7

Pyrido[2,3-g]quinoline-5,10-dione

Cat. No.: B14371121
CAS No.: 91652-10-7
M. Wt: 210.19 g/mol
InChI Key: HILDJXJQSAPDCR-UHFFFAOYSA-N
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Description

Pyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a pyridine ring and a quinoline ring, with two ketone groups at positions 5 and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-g]quinoline-5,10-dione typically involves a multi-step process. One common method is the cycloaddition reaction between thiazolidine derivatives and quinoline-5,8-dione, using silver carbonate and DBU as a base . Another approach involves the Diels-Alder reaction between quinoline-5,8-dione and a 2-azadiene, formed by the decomposition of 2-aryl-1,3-thiazolidine ethyl esters .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings can be scaled up for industrial applications. These methods often involve optimizing reaction conditions to improve yield and purity, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated quinolines, and various substituted quinoline compounds, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the presence of two ketone groups, which contribute to its unique electronic properties and biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it particularly effective as an anticancer agent.

Properties

CAS No.

91652-10-7

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

IUPAC Name

pyrido[2,3-g]quinoline-5,10-dione

InChI

InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)12(16)8-4-2-6-14-10(8)11/h1-6H

InChI Key

HILDJXJQSAPDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C2=O)N=CC=C3)N=C1

Origin of Product

United States

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